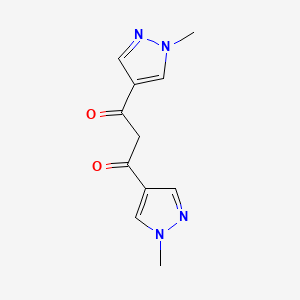![molecular formula C21H20N6OS B2654839 N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-34-4](/img/structure/B2654839.png)
N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a chemical compound with the molecular formula C21H20N6OS . It’s part of the 1,2,4-triazole class of compounds, which have been the focus of renewed interest among organic and medicinal chemists . These compounds are known for their high affinity to biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety attached to a pyridin-2-yl group via a sulfur atom . This structure is part of a larger class of compounds known as 1,2,4-triazoles, which are known for their stability and resistance to cleavage .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study detailed the synthesis of various heterocycles, including triazolo[4,3-b]pyridazin derivatives, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor, demonstrating their potential utility in agricultural pest control (Fadda et al., 2017).
Anticancer Activities
Another research focus is the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to improve its anticancer effects. By replacing the acetamide group with alkylurea, the synthesized compounds showed significant antiproliferative activities against various human cancer cell lines, highlighting their potential as anticancer agents (Xiao-meng Wang et al., 2015).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of new thienopyrimidine derivatives incorporating [1,2,4]triazolo[4,3-c]pyrimidine and their pronounced antimicrobial activity were explored. This study underscores the importance of these derivatives in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Cardiovascular and Antihypertensive Agents
Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has shown promising coronary vasodilating and antihypertensive activities. These compounds offer potential therapeutic applications in cardiovascular diseases, demonstrating the versatility of triazolo[4,3-b]pyridazin-6-yl derivatives in medicinal chemistry (Y. Sato et al., 1980).
Anti-inflammatory and Antihistaminic Activities
The synthesis of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines showed both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential applications in treating allergic and inflammatory conditions (M. Gyoten et al., 2003).
Future Directions
properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-10-14(2)20(15(3)11-13)23-18(28)12-29-19-8-7-17-24-25-21(27(17)26-19)16-6-4-5-9-22-16/h4-11H,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIPLBHKPFVQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654756.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2654760.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2654762.png)

![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2654766.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2654772.png)

![[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2654774.png)
![6-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2654775.png)

